molecular formula C8H6BrFN2 B581398 6-Bromo-5-fluoro-2-methyl-2H-indazole CAS No. 1286734-87-9

6-Bromo-5-fluoro-2-methyl-2H-indazole

Cat. No.: B581398
CAS No.: 1286734-87-9
M. Wt: 229.052
InChI Key: XDHISPQFGNFCCC-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-2-methyl-2H-indazole is a heterocyclic compound with the molecular formula C8H6BrFN2. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a bromine atom at the 6th position, a fluorine atom at the 5th position, and a methyl group at the 2nd position on the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoro-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-5-fluoroaniline with methylhydrazine under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluoro-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Scientific Research Applications

6-Bromo-5-fluoro-2-methyl-2H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 5-Bromo-2-methyl-2H-indazole
  • 6-Fluoro-2-methyl-2H-indazole
  • 5-Fluoro-2-methyl-2H-indazole

Comparison: 6-Bromo-5-fluoro-2-methyl-2H-indazole is unique due to the presence of both bromine and fluorine atoms on the indazole ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .

Properties

IUPAC Name

6-bromo-5-fluoro-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-4-5-2-7(10)6(9)3-8(5)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHISPQFGNFCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694200
Record name 6-Bromo-5-fluoro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286734-87-9
Record name 2H-Indazole, 6-bromo-5-fluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-fluoro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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